(2S)-4-phenylbut-3-en-2-ol
Overview
Description
(2S)-4-phenylbut-3-en-2-ol: is an organic compound characterized by a phenyl group attached to a butenol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-4-phenylbut-3-en-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of the corresponding ketone using chiral catalysts. For instance, the reduction of 4-phenylbut-3-en-2-one using a chiral catalyst such as a chiral oxazaborolidine can yield this compound with high enantioselectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes typically employ metal catalysts such as palladium or platinum under controlled conditions to ensure high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: (2S)-4-phenylbut-3-en-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone, 4-phenylbut-3-en-2-one, using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: It can be further reduced to form 4-phenylbutan-2-ol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Tosyl chloride in pyridine for converting the hydroxyl group to a tosylate, followed by nucleophilic substitution.
Major Products:
Oxidation: 4-phenylbut-3-en-2-one.
Reduction: 4-phenylbutan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: (2S)-4-phenylbut-3-en-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology: In biological research, this compound can be used as a building block for the synthesis of biologically active molecules, including pharmaceuticals and natural product analogs.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features allow for the exploration of various pharmacophores and the design of molecules with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of fine chemicals, fragrances, and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of (2S)-4-phenylbut-3-en-2-ol depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to desired biological effects.
Comparison with Similar Compounds
(2S,3R)-3-phenylbutan-2-ol: Similar structure but with an additional chiral center.
(2S)-2-phenylpropan-1-ol: Lacks the double bond present in (2S)-4-phenylbut-3-en-2-ol.
(2S)-4-phenylbutanoic acid: Contains a carboxylic acid group instead of a hydroxyl group.
Uniqueness: this compound is unique due to its combination of a phenyl group and a butenol structure, which imparts specific chemical reactivity and biological activity. Its chiral nature also adds to its value in asymmetric synthesis and the production of enantiomerically pure compounds.
Properties
IUPAC Name |
(E,2S)-4-phenylbut-3-en-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9,11H,1H3/b8-7+/t9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJWGEHOVHJHKB-FLOXNTQESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](/C=C/C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001307998 | |
Record name | (2S,3E)-4-Phenyl-3-buten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81176-43-4, 76946-09-3 | |
Record name | (2S,3E)-4-Phenyl-3-buten-2-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81176-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S,3E)-4-Phenyl-3-buten-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001307998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-4-phenylbut-3-en-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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